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Compound of Interest

Compound Name: DM51 Impurity 1

Cat. No.: B15559331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of DM51 Impurity
1, a substance related to the maytansinoid class of potent cytotoxic agents. Maytansinoids are

key payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer

therapy. Understanding the impurity profile of these complex molecules is critical for ensuring

the safety, efficacy, and quality of ADCs. This document summarizes the known chemical

properties of DM51 Impurity 1, offers a detailed look at its molecular structure, and provides a

logical pathway for its potential formation from a parent maytansinoid compound.

Chemical and Physical Properties of DM51 Impurity
1
Publicly available data from chemical suppliers and databases provide the fundamental

physicochemical properties of DM51 Impurity 1. This information is essential for its

identification and characterization in analytical studies.
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Property Value Source(s)

Molecular Formula C38H54ClN3O10S [1][2]

Molecular Weight ~780.37 g/mol [2]

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20

R,21S)-11-chloro-21-hydroxy-

12,20-dimethoxy-2,5,9,16-

tetramethyl-8,23-dioxo-4,24-

dioxa-9,22-

diazatetracyclo[19.3.1.1^10,14

^.0^3,5^]hexacosa-

10,12,14(26),16,18-pentaen-6-

yl] (2R)-2-[methyl(6-

sulfanylhexanoyl)amino]propa

noate

[1]

Synonyms HY-143987 [1]

Known Relationship Related to Maytansine

Elucidating the Chemical Structure
The IUPAC name of DM51 Impurity 1 reveals a complex macrocyclic structure characteristic of

maytansinoids. The core is a 19-membered ansamacrolide, which consists of an aromatic

nucleus bridged by a long aliphatic chain.

Core Structure: The foundational structure is a tetracyclic system with chloro, hydroxy, and

methoxy substitutions, which is typical for maytansinoids and crucial for their biological activity.

Side Chain: Attached to the core at the C-6 position is an ester-linked side chain: (2R)-2-

[methyl(6-sulfanylhexanoyl)amino]propanoate. This side chain is a key feature, as

modifications in this region are common in the synthesis of maytansinoid derivatives for

conjugation to antibodies. The presence of a terminal sulfanyl (thiol) group is particularly

noteworthy, as it provides a reactive handle for linking the maytansinoid to a linker molecule in

the manufacturing of ADCs.
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Proposed Formation Pathway of DM51 Impurity 1
While the exact structure of the parent compound "DM51" is not explicitly defined in public

literature, a logical formation pathway for DM51 Impurity 1 can be proposed based on

common chemical transformations in the synthesis and degradation of maytansinoids. The

structural difference between DM51 Impurity 1 and other common maytansinoids like DM1

(Mertansine) lies in the length of the acyl chain attached to the amino acid moiety.

The diagram below illustrates a plausible synthetic or degradative relationship where a

precursor molecule, the parent DM51, is transformed into DM51 Impurity 1. This

transformation could involve the cleavage or modification of the side chain.

Proposed Formation of DM51 Impurity 1

Parent Maytansinoid (DM51)
(Hypothesized Structure with a longer or modified side chain)

DM51 Impurity 1
(C38H54ClN3O10S)

Side-chain modification
(e.g., hydrolysis, enzymatic cleavage, or synthetic byproduct formation)

Click to download full resolution via product page

Caption: Proposed logical relationship for the formation of DM51 Impurity 1 from a parent

maytansinoid, DM51.

Experimental Protocols for Identification and
Characterization
The identification and quantification of maytansinoid impurities such as DM51 Impurity 1
typically rely on advanced analytical techniques. While specific protocols for this impurity are

not publicly detailed, the following methodologies are standard in the field for the analysis of

maytansinoids and their derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid

Chromatography (UHPLC):
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Principle: These are the primary techniques for separating impurities from the main active

pharmaceutical ingredient (API). Reversed-phase chromatography is commonly employed.

Stationary Phase: A C18 or C8 column is often used for the separation of maytansinoids.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1%

formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is

typical.

Detection: UV detection is commonly used, with wavelengths around 252 nm and 280 nm

being optimal for maytansinoids.

Mass Spectrometry (MS):

Principle: MS is used for the identification and structural confirmation of impurities by

providing accurate mass-to-charge ratio (m/z) data. It is often coupled with HPLC (LC-MS).

Ionization Technique: Electrospray ionization (ESI) is a common method for ionizing

maytansinoid molecules.

Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition

of the impurity, while tandem mass spectrometry (MS/MS) can provide structural information

through fragmentation analysis.

The workflow for the identification and characterization of DM51 Impurity 1 would likely follow

the experimental design outlined below.
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DM51 Drug Substance Sample

HPLC / UHPLC Separation
(Reversed-Phase C18 Column)

UV Detection
(Diode Array Detector)

Quantitative Analysis

Mass Spectrometry Detection
(ESI-HRMS)

Identification

Data Analysis and Structural Elucidation

Click to download full resolution via product page

Caption: A typical experimental workflow for the analysis of maytansinoid impurities.

Conclusion
DM51 Impurity 1 is a structurally defined maytansinoid-related compound. Its presence in a

drug substance necessitates rigorous analytical characterization to ensure the quality and

safety of the final therapeutic product. While the precise origin and formation mechanism of

DM51 Impurity 1 are not publicly documented, its known chemical structure provides a solid

foundation for developing targeted analytical methods for its detection and quantification.

Further research into the synthesis and degradation pathways of the parent maytansinoid,

DM51, will be crucial for controlling the levels of this impurity in pharmaceutical manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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